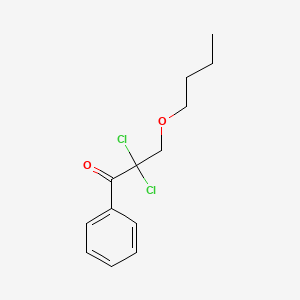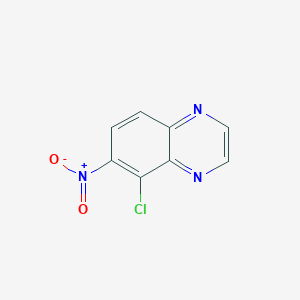
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane is a unique organosilicon compound characterized by its chloropropyl and ethenyl functional groups attached to a tetramethyldisiloxane backbone. This compound is of interest due to its versatile applications in various fields, including materials science, organic synthesis, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane typically involves the hydrosilylation reaction of vinylsiloxanes with chloropropylsiloxanes. This reaction is catalyzed by platinum-based catalysts under mild conditions. The general reaction scheme is as follows:
Vinylsiloxane+ChloropropylsiloxanePt catalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the platinum catalyst.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, forming new carbon-silicon bonds.
Addition Reactions: The ethenyl group can undergo addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different siloxane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides and amines, typically under mild heating.
Addition Reactions: Catalysts such as palladium or platinum are used to facilitate the addition of various groups to the ethenyl moiety.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions.
Major Products
The major products formed from these reactions include various functionalized siloxanes, which can be further utilized in the synthesis of advanced materials and polymers.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Materials Science: Used as a precursor in the synthesis of silicone-based materials with unique properties such as hydrophobicity and flexibility.
Organic Synthesis: Serves as a building block for the synthesis of complex organosilicon compounds.
Biomedical Applications: Investigated for its potential use in drug delivery systems and biocompatible coatings.
Industrial Chemistry: Utilized in the production of specialty polymers and resins with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane involves its ability to form stable silicon-carbon bonds through various chemical reactions. The chloropropyl group acts as a reactive site for nucleophilic substitution, while the ethenyl group participates in addition reactions. These interactions enable the compound to modify surfaces, create cross-linked networks, and enhance the properties of materials.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane: Lacks the ethenyl group, making it less reactive in addition reactions.
3-Chloropropyltrimethoxysilane: Contains a trimethoxysilane group instead of the tetramethyldisiloxane backbone, leading to different reactivity and applications.
Vinyltrimethoxysilane: Similar in having a vinyl group but differs in the silicon-containing moiety.
Uniqueness
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane is unique due to the presence of both chloropropyl and ethenyl groups, which provide dual reactivity. This dual functionality allows for a broader range of chemical modifications and applications compared to similar compounds.
Propiedades
Número CAS |
105210-84-2 |
|---|---|
Fórmula molecular |
C9H21ClOSi2 |
Peso molecular |
236.88 g/mol |
Nombre IUPAC |
3-chloropropyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C9H21ClOSi2/c1-6-12(2,3)11-13(4,5)9-7-8-10/h6H,1,7-9H2,2-5H3 |
Clave InChI |
ZQEBGCNKHTYHSZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCCl)O[Si](C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)

![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)



![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)

